molecular formula C9H11BrO B3245118 2-Bromo-5-isopropylphenol CAS No. 16606-28-3

2-Bromo-5-isopropylphenol

Cat. No.: B3245118
CAS No.: 16606-28-3
M. Wt: 215.09 g/mol
InChI Key: FPMPRKFDEHVMFC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-isopropylphenol typically involves the bromination of 5-isopropylphenol. The reaction is carried out by mixing 5-isopropylphenol with bromine in the presence of a catalyst and an organic solvent. The reaction conditions are usually mild, and the process yields a high purity product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-isopropylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropylphenol involves its interaction with various molecular targets. The bromine atom and phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ability to form hydrogen bonds and participate in electrophilic and nucleophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-isopropylphenol is unique due to the presence of both a bromine atom and an isopropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

2-bromo-5-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMPRKFDEHVMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303879
Record name 2-Bromo-5-(1-methylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16606-28-3
Record name 2-Bromo-5-(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(1-methylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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